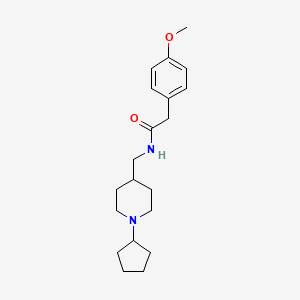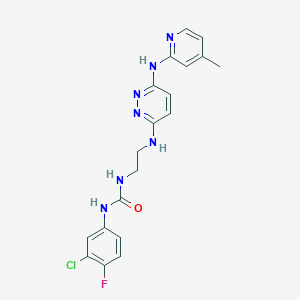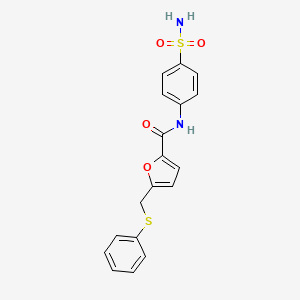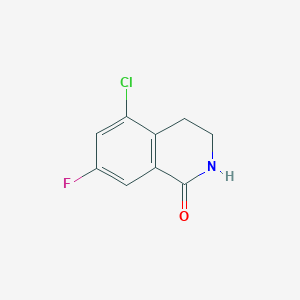![molecular formula C26H25N7O4 B2540709 5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539799-54-7](/img/structure/B2540709.png)
5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide" is a complex molecule that likely falls within the class of triazolopyrimidines, a group of compounds known for their diverse range of biological activities and potential therapeutic applications. The structure of this compound suggests it contains multiple substituents, including a trimethoxyphenyl group and pyridinyl groups, which may contribute to its chemical properties and biological activity.
Synthesis Analysis
The synthesis of triazolopyrimidines can be complex, involving multiple steps and various chemical reactions. In the context of the provided data, the synthesis of related compounds has been described. For instance, the synthesis of 5,7-disubstituted V-triazolo(4,5-d)pyrimidines involves the fusion of 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxamide with thiourea, followed by methylation and oxidation to produce a sulphonyl derivative, which can then be converted into various substituted derivatives through reactions with sodium methoxide or ammonia . Although the exact synthesis route for the compound is not detailed, similar methodologies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by a triazole ring fused to a pyrimidine ring. The presence of substituents like methyl groups, pyridinyl groups, and a trimethoxyphenyl group in the compound of interest suggests a complex molecular architecture that could influence its binding affinity to biological targets, its solubility, and its overall stability. The ionization constants and spectral data (ultraviolet, infrared, and nuclear magnetic resonance) of related compounds provide insights into their electronic and structural characteristics, which are crucial for understanding their chemical behavior .
Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions, including alkylation, oxidation, hydrolysis, and amination, as evidenced by the synthesis of related compounds . The reactivity of specific functional groups within the molecule, such as the mercapto, methoxy, and amino groups, can lead to the formation of diverse derivatives with different chemical properties. The ability to selectively modify these groups provides a pathway for the synthesis of a wide range of triazolopyrimidine derivatives, potentially with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines are influenced by their molecular structure. The presence of multiple substituents can affect the compound's melting point, solubility in various solvents, and stability under different conditions. The ionization constants are indicative of the compound's acidity or basicity, which can be critical for its solubility and absorption in biological systems. The spectral data, including ultraviolet, infrared, and nuclear magnetic resonance spectra, provide valuable information about the electronic environment of the molecule and can be used to confirm the structure of synthesized compounds .
科学的研究の応用
Synthetic Utility
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine core are synthesized through various chemical reactions, showcasing their versatility in organic synthesis. For example, the synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives involves reactions with a variety of reagents, highlighting the synthetic utility of these heterocycles in generating novel compounds with potential biological activities (El-Agrody et al., 2001). Moreover, the construction of supramolecular assemblies using pyrimidine derivatives as ligands demonstrates the capability of these compounds to participate in complex chemical systems (Fonari et al., 2004).
Biological Activity
The biological activity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is a significant area of interest. Some derivatives have been found to exhibit antimicrobial activities, suggesting their potential as lead compounds for the development of new antimicrobials (Lahmidi et al., 2019). Additionally, the cardiovascular activities of certain 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems indicate their promise as cardiovascular agents (Sato et al., 1980).
Complex Molecular Architectures
The ability of [1,2,4]triazolo[1,5-a]pyrimidine derivatives to form complex molecular architectures is exemplified by their use in synthesizing crown-containing hydrogen-bonded supramolecular assemblies. These assemblies are built through extensive hydrogen bonding intermolecular interactions, demonstrating the structural complexity that can be achieved with these heterocycles (Fonari et al., 2004).
特性
IUPAC Name |
5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O4/c1-15-21(25(34)30-18-6-5-9-28-14-18)22(16-7-10-27-11-8-16)33-26(29-15)31-24(32-33)17-12-19(35-2)23(37-4)20(13-17)36-3/h5-14,22H,1-4H3,(H,30,34)(H,29,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUJLYPYKAKMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC=NC=C4)C(=O)NC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540629.png)
![6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2540634.png)
![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2540637.png)

![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B2540640.png)
![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2540641.png)
![(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2540642.png)

![3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B2540645.png)
![2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540646.png)


![1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2540649.png)